Amoxicillin(1-)

Catalog No.
S660763
CAS No.
M.F
C16H18N3O5S-
M. Wt
364.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amoxicillin(1-)

Product Name

Amoxicillin(1-)

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C16H18N3O5S-

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/p-1/t9-,10-,11+,14-/m1/s1

InChI Key

LSQZJLSUYDQPKJ-NJBDSQKTSA-M

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)[O-])C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)[O-])C

Amoxicillin(1-) is a penicillinate anion. It is a conjugate base of an amoxicillin.

Beta-Lactam Antibacterial Activity

Amoxicillin belongs to the aminopenicillin class of beta-lactam antibiotics, characterized by its four-membered beta-lactam ring structure that is essential for antimicrobial activity [1] [2]. The molecular formula of amoxicillin is C₁₆H₁₉N₃O₅S with a molecular weight of 365.404 Da in its anhydrous form [3] [4]. The beta-lactam ring exhibits significant structural strain due to its square configuration with 90-degree bond angles, creating higher reactivity compared to five- or six-membered rings [5].

The antimicrobial mechanism of amoxicillin involves the irreversible binding to penicillin-binding proteins, which are essential transpeptidase and carboxypeptidase enzymes involved in bacterial cell wall synthesis [1] [2]. The structural similarity between the beta-lactam ring and the terminal D-alanine-D-alanine dipeptide of peptidoglycan precursors enables amoxicillin to act as a competitive inhibitor [2] [5]. This molecular mimicry allows the antibiotic to bind covalently to the active site serine residue of penicillin-binding proteins, forming a stable acyl-enzyme intermediate [2] [6].

The bactericidal action results from the disruption of peptidoglycan cross-linking, which is essential for maintaining bacterial cell wall integrity [1] [7]. Following penicillin-binding protein inhibition, bacterial cells experience compromised cell wall synthesis and subsequent activation of autolytic enzymes [7] [8]. The combination of impaired cell wall construction and autolysin activation leads to cell lysis, particularly in actively dividing bacteria where cell wall synthesis is most critical [9].

Research findings demonstrate that amoxicillin exhibits greater efficacy against gram-positive bacteria compared to gram-negative organisms [10] [9]. This differential activity is attributed to the structural differences in bacterial cell walls, with gram-positive bacteria having thicker peptidoglycan layers that are more accessible to beta-lactam antibiotics [7] [9]. Studies have shown that amoxicillin maintains superior bactericidal activity compared to penicillin and demonstrates comparable effectiveness to other broad-spectrum antibiotics including ampicillin and azithromycin [9].

PropertyValue
Molecular FormulaC₁₆H₁₉N₃O₅S
Molecular Weight (anhydrous)365.404 Da
Molecular Weight (trihydrate)419.45 Da
Chemical ClassAminopenicillin β-lactam antibiotic
Beta-lactam RingFour-membered cyclic amide ring
Water Solubility4 g/L at 25°C
pKa2.4
Melting Point140°C

Penicillin-Binding Protein Interactions

Penicillin-binding proteins represent a diverse family of enzymes that catalyze the final steps of peptidoglycan biosynthesis [11] [12]. These proteins are classified into high molecular weight and low molecular weight categories based on their structural characteristics and functional roles [12] [13]. High molecular weight penicillin-binding proteins are further subdivided into Class A and Class B enzymes, while low molecular weight penicillin-binding proteins comprise several distinct types [12] [14].

Class A penicillin-binding proteins function as bifunctional enzymes possessing both transglycosylase and transpeptidase activities [12] [13]. These enzymes catalyze the polymerization of peptidoglycan chains through their transglycosylase domain and subsequently cross-link adjacent chains via their transpeptidase domain [13] [15]. The presence of at least one Class A penicillin-binding protein is essential for bacterial viability, although individual enzymes within this class can often be deleted without immediate lethality [12] [15].

Class B penicillin-binding proteins exhibit monofunctional transpeptidase activity and play specialized roles in bacterial cell morphogenesis [12] [13]. These enzymes are precisely localized within bacterial cells, with some functioning at septal sites during cell division while others operate at equatorial rings during cell elongation [12]. The specific localization and unique functions of Class B penicillin-binding proteins make them less amenable to functional complementation compared to Class A enzymes [12].

Low molecular weight penicillin-binding proteins primarily function as d,d-carboxypeptidases, removing terminal D-alanine residues from peptidoglycan stem peptides [12] [16]. These enzymes regulate the degree of peptidoglycan cross-linking and contribute to cell wall maturation but are generally not essential for bacterial survival [12] [16]. The carboxypeptidase activity of low molecular weight penicillin-binding proteins can influence the availability of substrate for transpeptidase reactions [16].

Amoxicillin binding to penicillin-binding proteins involves nucleophilic attack by the catalytic serine residue on the carbonyl carbon of the beta-lactam ring [2] [17]. This reaction forms a covalent acyl-enzyme intermediate that is significantly more stable than the natural peptidoglycan substrate [17] [6]. The prolonged stability of the amoxicillin-penicillin-binding protein complex effectively removes the enzyme from the catalytic cycle, disrupting normal cell wall synthesis [2] [6].

PBP ClassMolecular Weight RangePrimary FunctionEssential for ViabilityLocation
High Molecular Weight Class A60-91 kDaTransglycosylase and TranspeptidaseYes (at least one required)Septal and peripheral
High Molecular Weight Class B60-91 kDaTranspeptidase onlyYesSeptum-specific/Equatorial rings
Low Molecular Weight Type-440-50 kDad,d-carboxypeptidaseNoCell wall maturation sites
Low Molecular Weight Type-540-50 kDad,d-carboxypeptidaseNoCell wall maturation sites

Beta-Lactamase Inhibitor Combinations

Beta-lactamase inhibitors represent a crucial strategy for preserving amoxicillin efficacy against resistant bacterial strains [18] [19]. Clavulanic acid serves as the primary beta-lactamase inhibitor combined with amoxicillin in clinical formulations [19] [20]. This combination, commonly known as amoxicillin-clavulanate, utilizes clavulanic acid's irreversible binding to beta-lactamase enzymes to prevent amoxicillin degradation [19] [20].

The mechanism of clavulanic acid involves its beta-lactam ring structure binding covalently to the active site serine of beta-lactamase enzymes [19]. This irreversible interaction effectively inactivates the beta-lactamase, preventing enzymatic hydrolysis of amoxicillin's beta-lactam ring [19] [20]. Clavulanic acid demonstrates particular efficacy against Class A beta-lactamases, including the prevalent TEM and SHV enzymes commonly found in resistant Enterobacteriaceae [19] [21].

Commercial formulations of amoxicillin-clavulanate are available in multiple ratios to optimize therapeutic outcomes [22] [23]. The standard 2:1 ratio of amoxicillin to clavulanic acid represents the most commonly prescribed formulation for oral administration [22] [20]. Alternative ratios of 4:1 and 7:1 provide flexibility for clinicians to adjust inhibitor concentrations based on specific clinical scenarios and resistance patterns [23] [20].

Research findings indicate that fixed-ratio combinations may not always provide optimal coverage against all beta-lactamase-producing organisms [23]. Studies suggest that higher concentrations of clavulanic acid, such as 4 micrograms per milliliter, may be more effective than the standard 2:1 ratio for inhibiting moderate to high-level beta-lactamase producers [23] [24]. The pharmacokinetic matching of amoxicillin and clavulanic acid ensures concurrent presence at infection sites, although their elimination half-lives differ slightly [23].

Comparative analysis with other beta-lactamase inhibitor combinations reveals distinct advantages and limitations of amoxicillin-clavulanate [18] [23]. Ampicillin-sulbactam combinations demonstrate different resistance patterns and may not predict amoxicillin-clavulanate susceptibility accurately [21] [24]. Newer inhibitors such as avibactam offer broader spectrum activity against Class A, C, and some Class D beta-lactamases but are not currently combined with amoxicillin for clinical use [18] [25].

InhibitorCommercial RatioAdministration RouteMechanismβ-lactamase Classes Inhibited
Clavulanic Acid2:1 (amoxicillin:clavulanate)OralIrreversible β-lactamase bindingClass A (TEM, SHV)
Clavulanic Acid4:1 (amoxicillin:clavulanate)OralIrreversible β-lactamase bindingClass A (TEM, SHV)
Clavulanic Acid7:1 (amoxicillin:clavulanate)OralIrreversible β-lactamase bindingClass A (TEM, SHV)

Mechanisms of Microbial Resistance

Bacterial resistance to amoxicillin develops through three primary mechanisms: beta-lactamase production, penicillin-binding protein modifications, and reduced antibiotic access to target sites [26] [25]. Beta-lactamase production represents the most prevalent resistance mechanism among gram-negative bacteria, with over 927 distinct beta-lactamase variants identified as of recent surveys [26] [27].

TEM-1 beta-lactamase constitutes the most common resistance determinant affecting amoxicillin efficacy [21] [26]. This enzyme efficiently hydrolyzes the beta-lactam ring of amoxicillin, rendering the antibiotic ineffective against bacterial cells [26] [27]. TEM-1 beta-lactamase is particularly prevalent in Escherichia coli isolates, where it has been detected since the 1940s, even before widespread clinical use of beta-lactam antibiotics [26] [27].

Extended-spectrum beta-lactamases represent an evolved form of TEM and SHV enzymes that have acquired additional resistance capabilities through point mutations [26]. CTX-M beta-lactamases have emerged as increasingly important resistance determinants globally, often conferring resistance to amoxicillin and extended-spectrum cephalosporins simultaneously [26] [25]. These enzymes are frequently associated with plasmid-mediated resistance, facilitating rapid dissemination among bacterial populations [28].

Penicillin-binding protein modifications provide an alternative resistance pathway that does not involve antibiotic degradation [6] [26]. Mutations in penicillin-binding protein genes can result in altered enzyme structures with reduced affinity for beta-lactam antibiotics [6] [25]. Streptococcus pneumoniae exemplifies this resistance mechanism through mutations in PBP2x that decrease amoxicillin binding while maintaining essential enzymatic functions [6] [29].

The T338A and M339F substitutions in pneumococcal PBP2x represent well-characterized resistance mutations that reduce amoxicillin acylation efficiency by more than 1000-fold [6]. These mutations primarily affect the acylation kinetics while also increasing deacylation rates, resulting in significantly elevated minimum inhibitory concentrations [6]. The mosaic nature of resistant penicillin-binding protein genes suggests acquisition through horizontal gene transfer from related species [6] [28].

Reduced antibiotic permeability contributes to resistance primarily in gram-negative bacteria through porin loss or efflux pump overexpression [26] [28]. The bacterial outer membrane can restrict beta-lactam entry and concentrate beta-lactamase enzymes in the periplasmic space, enhancing resistance even with relatively weak beta-lactamases [26]. Efflux pumps such as the AcrAB-TolC system can actively remove antibiotics from bacterial cells, although this mechanism typically provides only modest resistance levels when acting alone [28].

Clinical studies demonstrate that amoxicillin use can select for resistant bacterial populations, although this selection pressure is generally short-lived [29]. Research utilizing oral streptococci as model organisms showed that amoxicillin treatment increased resistance proportions by 11-fold within 48 hours, but these changes returned to baseline levels within 28-35 days [29]. The transient nature of resistance selection reflects the fitness costs associated with maintaining high-level resistance mutations in the absence of antibiotic pressure [29].

Bacterial SpeciesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Resistance Breakpoint (μg/mL)Primary Resistance Mechanism
Streptococcus pneumoniae≤0.06≤0.06>2PBP2x/PBP1a mutations
Streptococcus pyogenes≤0.0150.015>0.25PBP mutations (rare)
Escherichia coli (susceptible)2-44-8>8TEM/SHV β-lactamases
Escherichia coli (resistant)>32>128>8TEM/SHV/CTX-M β-lactamases
Haemophilus influenzae0.5-11-2>1TEM-1 β-lactamase
Staphylococcus aureus (MSSA)0.25-0.50.5-1>0.5β-lactamase production
Resistance MechanismSpecific TypePrevalenceImpact on AmoxicillinCircumvention Strategy
β-lactamase ProductionTEM-1 β-lactamaseVery common in E. coliComplete resistanceClavulanate combination
β-lactamase ProductionSHV-1 β-lactamaseCommon in Klebsiella spp.Complete resistanceClavulanate combination
β-lactamase ProductionCTX-M β-lactamasesIncreasing globallyComplete resistanceNewer inhibitors required
Penicillin-Binding Protein ModificationPBP2x mutations (S. pneumoniae)Moderate in resistant strainsReduced susceptibilityHigher doses/combinations
Reduced PermeabilityPorin loss (Gram-negative)ModerateReduced penetrationCarbapenem alternatives

XLogP3

-1.3

Wikipedia

Amoxicillin(1-)

Dates

Last modified: 07-20-2023

Explore Compound Types